molecular formula C8H13N5O2 B2650044 N,N-diethyl-5-nitropyrimidine-4,6-diamine CAS No. 303024-36-4

N,N-diethyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2650044
CAS No.: 303024-36-4
M. Wt: 211.225
InChI Key: VHGBFAJYLRVZEM-UHFFFAOYSA-N
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Description

N,N-diethyl-5-nitropyrimidine-4,6-diamine is an organic compound that belongs to the class of nitropyrimidines. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 4 and 6 of the pyrimidine ring, along with a nitro group at position 5. It is a crystalline solid that is typically pale yellow in color and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-nitropyrimidine-4,6-diamine can be achieved through several methods. One common approach involves the reaction of 5-nitropyrimidine with diethylamine under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 5-nitropyrimidine

    Reagent: Diethylamine

    Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst

    Procedure: The 5-nitropyrimidine is dissolved in a suitable solvent, such as ethanol or methanol, and diethylamine is added dropwise. The mixture is then heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, room temperature

    Reduction: Potassium permanganate, acidic medium, elevated temperature

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol)

Major Products Formed

    Oxidation: 5-amino-4,6-diaminopyrimidine

    Reduction: 5-nitroso-4,6-diaminopyrimidine

    Substitution: Various alkyl or aryl-substituted pyrimidines

Scientific Research Applications

N,N-diethyl-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity and signal transduction pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxy-5-nitropyrimidine: This compound has hydroxyl groups at positions 4 and 6 instead of ethyl groups.

    5-Nitro-4,6-diaminopyrimidine: Similar structure but lacks the ethyl groups.

    4,6-Diamino-5-nitropyrimidine: Similar structure but with amino groups instead of ethyl groups.

Uniqueness

N,N-diethyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of ethyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. The ethyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic sites on proteins and cell membranes.

Properties

IUPAC Name

4-N,4-N-diethyl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-3-12(4-2)8-6(13(14)15)7(9)10-5-11-8/h5H,3-4H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGBFAJYLRVZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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